(2-(4-Chlorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane
Description
(2-(4-Chlorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is a fluorinated organosilicon compound characterized by a 4-chlorophenoxy group, a tetrafluoroethyl chain, and a trimethylsilyl moiety. Its molecular structure combines electronegative fluorine atoms, a chlorine-substituted aromatic ring, and a hydrophobic silane group, imparting unique physicochemical properties.
- Fluorinated Groups: The tetrafluoroethyl segment enhances thermal stability and chemical inertness, common in high-performance materials .
- Chlorophenoxy Group: The 4-chlorophenoxy substituent may influence reactivity in substitution or coupling reactions, similar to chlorophenyl-containing silanes .
- Trimethylsilyl Moiety: This group typically increases volatility and hydrophobicity, making such compounds useful in surface modifications or as intermediates in organic synthesis .
Properties
IUPAC Name |
[2-(4-chlorophenoxy)-1,1,2,2-tetrafluoroethyl]-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF4OSi/c1-18(2,3)11(15,16)10(13,14)17-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTQESJMEAAUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(OC1=CC=C(C=C1)Cl)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF4OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-(4-Chlorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is an organosilicon compound with notable biological activity due to its unique chemical structure. The compound features a chlorophenoxy group and a tetrafluoroethyl moiety attached to a trimethylsilane backbone, which imparts distinct properties that influence its interactions in biological systems.
- Molecular Formula : C11H13ClF4OSi
- Molecular Weight : 300.75 g/mol
- Physical State : Liquid at room temperature
- Density : Specific density data is not available but typically falls within the range of similar organosilicon compounds.
| Property | Value |
|---|---|
| Molecular Formula | C11H13ClF4OSi |
| Molecular Weight | 300.75 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to act as a nucleophilic reagent. The presence of the chlorophenoxy group enhances its reactivity towards electrophiles in biological systems. This characteristic allows the compound to participate in various biochemical reactions, potentially influencing metabolic pathways and interactions with biomolecules.
Case Studies and Research Findings
- Nucleophilic Reactions : A study demonstrated that similar compounds with chlorophenoxy groups can effectively participate in nucleophilic substitution reactions, suggesting that this compound may exhibit similar reactivity in biological contexts .
- Fluorinated Compounds in Drug Design : Research has shown that fluorinated organosilicon compounds can enhance the pharmacological properties of drugs by improving their metabolic stability and bioavailability. This suggests potential applications for this compound in medicinal chemistry .
- Environmental Impact Studies : Investigations into the environmental fate of chlorinated and fluorinated compounds indicate that such substances may accumulate in biological systems. Understanding their biological activity is crucial for assessing their ecological risks and potential therapeutic uses .
Applications
- Medicinal Chemistry : Due to its nucleophilic characteristics, this compound could be employed as a building block for synthesizing novel pharmaceuticals.
- Material Science : The compound's stability and reactivity make it suitable for developing high-performance materials used in various applications.
Comparison with Similar Compounds
(4-Chlorophenyl)methoxy-trimethylsilane (CAS 14856-74-7)
Structural Differences :
- Replaces the tetrafluoroethyl group with a methoxy (-OCH₃) group.
- Retains the 4-chlorophenyl and trimethylsilyl groups.
Property Comparison :
| Property | Target Compound | (4-Chlorophenyl)methoxy-trimethylsilane |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClF₄OSi | C₁₀H₁₅ClO₃Si |
| Electron-Withdrawing Effects | High (due to -CF₂CF₂-) | Moderate (methoxy is electron-donating) |
| Hydrophobicity | Higher (fluorine and silane synergy) | Moderate |
| Applications | Potential use in fluoropolymers, coatings | Surface treatments, adhesives |
The methoxy group in the analog reduces electronegativity, making it less resistant to oxidation compared to the tetrafluoroethyl-containing target compound. However, both compounds exhibit utility in hydrophobic coatings due to their silane groups .
1,1,2,2-Tetrafluoroethyl-2,2,2-Trifluoroethyl Ether
Structural Differences :
- Contains two fluorinated ethyl groups (tetrafluoroethyl and trifluoroethyl) linked via an ether.
- Lacks the chlorophenoxy and silane moieties.
Key Findings :
Comparison :
| Property | Target Compound | 1,1,2,2-Tetrafluoroethyl-2,2,2-Trifluoroethyl Ether |
|---|---|---|
| Environmental Impact | Likely lower bioaccumulation (silane group) | High (PBT classification) |
| Reactivity | More reactive (chlorophenoxy group) | Inert (fully fluorinated) |
| Applications | Specialty chemicals, intermediates | Solvents, electronics |
The target compound’s silane and chlorophenoxy groups may reduce environmental persistence compared to the fully fluorinated ether, though its fluorine content still warrants caution .
2,2,2-Trifluoro-1-(4-Methoxyphenyl)ethylamine Hydrochloride
Structural Differences :
- Features a trifluoroethyl group attached to a methoxyphenyl ring and an amine hydrochloride.
- No silane moiety.
Key Insights :
Comparison :
| Property | Target Compound | 2,2,2-Trifluoro-1-(4-Methoxyphenyl)ethylamine HCl |
|---|---|---|
| Polarity | Low (silane and fluorine) | High (amine hydrochloride) |
| Bioactivity | Limited (likely inert) | High (pharmaceutical intermediate) |
| Synthesis Role | Building block for materials | Drug discovery |
The target compound’s lack of polar groups limits its pharmaceutical utility but enhances its suitability for materials science .
Q & A
Q. What strategies ensure reproducibility when scaling reactions from mg to gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
